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molecular formula C7H3ClN2O6 B091040 4-Chloro-3,5-dinitrobenzoic acid CAS No. 118-97-8

4-Chloro-3,5-dinitrobenzoic acid

Cat. No. B091040
M. Wt: 246.56 g/mol
InChI Key: PCTFIHOVQYYAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04159278

Procedure details

4-Chloro-3,5-dinitrobenzoic acid (25.0 gm.) is dissolved in a cooled solution of methanol (125 ml.) and concentrated sulfuric acid (3.0 ml.). The reaction mixture is allowed to warm to room temperature and then heated to reflux for 18 hours. The product precipitated as light yellow needles on cooling, which are collected by filtration and washed with 15 ml. of methanol (24.0 gm., m.p. 102°-104.5°). Recrystallization from methanol gives light yellow needles (23.6 g., m.p. 104- 105.5). 89% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].[CH3:17]O>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[CH:4][C:5]([C:6]([O:8][CH3:17])=[O:7])=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
125 mL
Type
reactant
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The product precipitated as light yellow needles
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
which are collected by filtration
WASH
Type
WASH
Details
washed with 15 ml
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol
CUSTOM
Type
CUSTOM
Details
gives light yellow needles (23.6 g., m.p. 104- 105.5)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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